Z-Pro-leu-OH
Description
Contextualization of the Benzyloxycarbonyl (Z) Group in Peptide Chemistry
The Benzyloxycarbonyl group, commonly abbreviated as Cbz or Z, is a cornerstone of peptide synthesis, first introduced by Max Bergmann and Leonidas Zervas in 1932. total-synthesis.commasterorganicchemistry.com Its development was a pivotal moment in chemistry, enabling the controlled synthesis of complex peptides by preventing unwanted reactions at the N-terminus of an amino acid. wikipedia.orgtotal-synthesis.com The Z group protects the amine as a carbamate, which is stable under various reaction conditions but can be removed selectively, a property known as orthogonality. total-synthesis.compeptide.com
The primary method for removing the Z group is through catalytic hydrogenation (e.g., using H₂ gas with a palladium-on-carbon catalyst), a mild process that occurs at neutral pH. masterorganicchemistry.compeptide.com It can also be cleaved by strong acids, such as hydrogen bromide in acetic acid. bachem.com While newer protecting groups like Boc (t-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) have become prevalent, particularly in solid-phase peptide synthesis, the Z group remains highly relevant in solution-phase synthesis and for the protection of amino acid side chains. wikipedia.orgpeptide.com
| Attribute | Description | References |
|---|---|---|
| Abbreviation | Z or Cbz | bachem.comebi.ac.uk |
| Function | Protects α-amino groups of amino acids during peptide synthesis to prevent uncontrolled polymerization and side reactions. | wikipedia.orgpeptide.com |
| Introduction Method | Typically installed using benzyl (B1604629) chloroformate (Cbz-Cl) and a mild base. | total-synthesis.com |
| Primary Removal Method | Catalytic hydrogenolysis (e.g., H₂/Pd-C). | masterorganicchemistry.com |
| Alternative Removal | Strong acids (e.g., HBr in acetic acid). | bachem.com |
| Key Advantage | Prevents racemization of amino acids during coupling reactions and enabled the first controlled synthesis of complex peptides. | wikipedia.org |
Significance of Proline and Leucine (B10760876) Residues in Functional Peptide Design
The choice of amino acids in a peptide sequence is critical to its structure and function. Proline (Pro) and Leucine (Leu) each confer distinct and significant properties.
Proline (Pro) is unique among the 20 common amino acids due to its cyclic side chain, which forms a pyrrolidine (B122466) ring by bonding back to the backbone nitrogen. wikipedia.org This rigid structure has several profound effects on peptide architecture:
Conformational Rigidity: Proline's structure restricts the rotation around the N-Cα bond, locking the backbone dihedral angle (φ) at approximately -65°. wikipedia.org
Structural Disruption: It acts as a "helix breaker" because its secondary amine nitrogen cannot act as a hydrogen bond donor within an alpha-helix. quora.comkhanacademy.org
Turn Induction: Proline is frequently found in β-turns, where it facilitates the folding of polypeptide chains back upon themselves. wikipedia.org This role is crucial for the formation of compact, globular protein structures.
Collagen Structure: Sequences of multiple prolines can form a polyproline helix, which is the dominant secondary structure in collagen, the most abundant protein in animals. wikipedia.org
Leucine (Leu) is an aliphatic amino acid with a hydrophobic isobutyl side chain. technologynetworks.com Its nonpolar nature is a primary driver of protein folding and stability.
Hydrophobic Effect: In aqueous environments, leucine residues tend to be buried in the core of proteins, minimizing their contact with water and helping to stabilize the protein's three-dimensional structure. wikipedia.org
Bioactivity: The hydrophobicity of leucine can enhance a peptide's ability to interact with lipid membranes or access hydrophobic pockets in enzymes. nih.gov In many food-derived bioactive peptides, hydrophobic amino acids like leucine are associated with antioxidant properties, as they can increase the peptide's affinity for the fat phase where free radicals are often produced. nih.gov
Structural Motifs: Leucine is a key component of the "leucine zipper," a structural motif found in some DNA-binding proteins that facilitates protein dimerization. technologynetworks.com
| Amino Acid | Key Structural Feature | Impact on Peptide Structure | Functional Significance | References |
|---|---|---|---|---|
| Proline (Pro) | Cyclic side chain forming a secondary amine. | Confers exceptional rigidity; acts as a structural disruptor (e.g., helix breaker); promotes turns. | Crucial for protein folding, stability, and the structure of collagen; proline-rich peptides have diverse biological roles. | wikipedia.orgquora.com |
| Leucine (Leu) | Hydrophobic, aliphatic side chain. | Drives protein folding through the hydrophobic effect; participates in specific structural motifs (e.g., leucine zippers). | Contributes to the stability of protein structures; associated with the antioxidant and other bioactive properties of peptides. | technologynetworks.comwikipedia.orgnih.gov |
Research Trajectory of Z-Pro-Leu-OH and Related Peptides
This compound is a protected dipeptide that serves as both a building block for larger peptides and a tool for biochemical research. biosynth.com Its specific sequence and protecting group make it valuable for investigating enzymatic processes. biosynth.com
| Property | Value | References |
|---|---|---|
| CAS Number | 1634-90-8 | biosynth.com |
| Molecular Formula | C₁₉H₂₆N₂O₅ | biosynth.com |
| Molecular Weight | 362.42 g/mol | biosynth.com |
| Appearance | White to off-white solid | chemicalbook.com |
The research trajectory involving this compound and related structures highlights the importance of the Pro-Leu sequence in enzyme recognition and inhibition. For instance, this compound itself has been identified as an effective inhibitor of the enzyme L-amino acid oxidase. biosynth.com
The broader utility of the Pro-Leu sequence is evident in related research:
Enzyme Inhibitors: The related compound N-Benzyloxycarbonyl-Gly-Pro-diazomethyl ketone was synthesized as a specific, active-site-directed inhibitor for post-proline cleaving enzyme, demonstrating the utility of Z-protected proline-containing peptides in designing targeted enzyme inactivators. nih.gov
Drug Delivery: The tetrapeptide sequence Gly-Pro-Leu-Gly (GPLG) has been investigated as a novel linker for targeted drug delivery systems. acs.orgacs.org This sequence is designed to be cleaved by Cathepsin B, an enzyme often overexpressed in tumor tissues, to release a cytotoxic payload selectively at the cancer site. acs.orgacs.org Studies have shown that the GPLG linker exhibits rapid enzymatic cleavage and high stability in plasma, making it a promising candidate for next-generation antibody-drug conjugates (ADCs) and small molecule-drug conjugates (SMDCs). acs.orgacs.org
These examples underscore a clear research trajectory where the dipeptide this compound represents a foundational structure. Scientists build upon this and similar motifs to create more complex molecules, such as specific enzyme inhibitors and cleavable linkers for therapeutics, leveraging the unique structural features of proline and the hydrophobicity of leucine to achieve targeted biological activity.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-4-methyl-2-[[(2S)-1-phenylmethoxycarbonylpyrrolidine-2-carbonyl]amino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O5/c1-13(2)11-15(18(23)24)20-17(22)16-9-6-10-21(16)19(25)26-12-14-7-4-3-5-8-14/h3-5,7-8,13,15-16H,6,9-12H2,1-2H3,(H,20,22)(H,23,24)/t15-,16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCYXUKRYYSXSLJ-HOTGVXAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C1CCCN1C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Derivatization Strategies for Z Pro Leu Oh and Cognate Peptide Structures
Chemical Synthesis Methodologies
Chemical synthesis remains a cornerstone for producing peptides like Z-Pro-Leu-OH. The primary methods employed are solution-phase synthesis and solid-phase synthesis, each with distinct advantages and applications.
Solution-Phase Peptide Synthesis for this compound
Solution-phase peptide synthesis (SPPS), also known as liquid-phase peptide synthesis (LPPS), is a classical approach where reactions are carried out in a homogeneous solution. bachem.com This method allows for the purification of intermediates at each step, ensuring high purity of the final product. bachem.com
The benzyloxycarbonyl (Z or Cbz) group, introduced by Bergmann and Zervas in 1932, is a foundational N-terminal protecting group in peptide synthesis. thieme-connect.deresearchgate.net It is widely utilized in solution-phase synthesis due to several key advantages:
Ease of Introduction: Z-protected amino acids are readily prepared. researchgate.net
Stability: The Z group is stable under a broad range of reaction conditions, including basic and mild acid treatments, making it compatible with other protecting groups like tert-butyloxycarbonyl (Boc). researchgate.netug.edu.pl
Versatile Removal: The Z group can be cleaved under various conditions, most commonly by catalytic hydrogenolysis, which generates harmless byproducts like toluene (B28343) and carbon dioxide. thieme-connect.de It can also be removed by strong acids. ug.edu.pl
In the synthesis of this compound, the proline residue is protected at its N-terminus with the Z group (Z-Pro-OH) before coupling with the leucine (B10760876) residue. google.com
The formation of the peptide bond between Z-Proline and Leucine is a critical step that requires the activation of the carboxyl group of Z-Proline. The mixed anhydride (B1165640) method is a well-established technique for this purpose. thieme-connect.de
In this method, the N-protected amino acid (Z-Pro-OH) is reacted with a chloroformate, such as isobutyl chloroformate, in the presence of a base like N-methylmorpholine to form a mixed anhydride. google.comnih.gov This activated intermediate then readily reacts with the amino group of the leucine ester to form the dipeptide.
A notable challenge in peptide coupling is the risk of racemization, especially when activating acyl-peptides. thieme-connect.de However, the mixed anhydride method, when properly executed, has been shown to cause little to no racemization in certain coupling reactions. tandfonline.com The use of urethane-type protecting groups like the Z group also helps to minimize racemization. thieme-connect.de
Table 1: Key Reagents in Mixed Anhydride Synthesis of this compound
| Reagent | Function |
| Z-Pro-OH | N-terminally protected proline |
| Leucine ester (e.g., H-Leu-OMe) | C-terminally protected leucine |
| Isobutyl chloroformate | Activating agent for the carboxyl group |
| N-methylmorpholine / Triethylamine | Base to facilitate anhydride formation |
Solid-Phase Peptide Synthesis Adaptations for Z-Protected Peptides
Solid-phase peptide synthesis (SPPS), developed by R. Bruce Merrifield, involves building the peptide chain on an insoluble polymer support. masterorganicchemistry.compeptide.com This method simplifies the purification process as excess reagents and byproducts are removed by simple filtration and washing. peptide.com
While the Fmoc/tBu strategy is most common in SPPS, the Z group can also be incorporated. scielo.brresearchgate.net For instance, a peptide can be synthesized on a resin using the standard Fmoc strategy, and in the final coupling step, a Z-protected amino acid like Z-Leu-OH can be added to the N-terminus. researchgate.net The stability of the Z group to the piperidine (B6355638) used for Fmoc removal and the trifluoroacetic acid (TFA) often used for cleavage from the resin (depending on the resin type and other protecting groups) makes this a viable strategy. ug.edu.plresearchgate.net However, the Z group's stability to 95% TFA can be a concern, and careful selection of cleavage conditions is necessary. researchgate.net
Fragment Condensation Approaches Utilizing Z-Pro-X-OH Building Blocks
For the synthesis of longer peptides, a convergent strategy known as fragment condensation is often employed. nih.govscripps.edu This involves synthesizing smaller, protected peptide fragments, such as Z-Pro-X-OH, in solution and then coupling them together on a solid support or in solution. nih.govgoogle.com
This approach offers several advantages:
Easier Purification: The larger fragments can be purified more easily than the full-length peptide.
Modular Synthesis: Frequently used fragments can be synthesized in bulk and stored, streamlining the production of various target peptides. bachem.com
For example, a fragment like this compound could be synthesized and purified in solution and then coupled to another peptide fragment attached to a resin. nih.gov
Enzymatic Synthesis Approaches for Z-Protected Peptides
Enzymatic peptide synthesis offers a green and highly specific alternative to chemical methods. google.com Proteases, which naturally hydrolyze peptide bonds, can be used in reverse to form them under controlled conditions. researchgate.net
This approach has several benefits:
Stereospecificity: Enzymes catalyze the formation of peptide bonds without the risk of racemization. thieme-connect.deresearchgate.net
Mild Conditions: Reactions are typically carried out in aqueous environments at or near neutral pH. bachem.com
Reduced Need for Side-Chain Protection: The high specificity of enzymes often obviates the need for protecting the side chains of amino acids. google.com
Thermolysin is a protease with broad specificity that is widely used for peptide synthesis and can catalyze reactions involving Z-protected amino acids. researchgate.net For example, Z-protected dipeptides have been successfully used as acyl donors to form tripeptides on a solid support using thermolysin. researchgate.net The synthesis of Z-IQ, a Z-protected dipeptide, was achieved with a high yield using the enzyme granulosain in an aqueous-organic biphasic system. nih.gov This demonstrates the feasibility of using enzymes for the synthesis of Z-protected peptides like this compound.
Table 2: Comparison of Synthesis Strategies
| Strategy | Advantages | Disadvantages |
| Solution-Phase Synthesis | High purity due to intermediate purification. bachem.com | Time-consuming, challenging purification steps. nih.gov |
| Solid-Phase Synthesis | Rapid, easily automated, simple purification. peptide.comscielo.br | Overall yield decreases with peptide length. nih.gov |
| Fragment Condensation | Increased efficiency for long peptides, modular. bachem.comnih.gov | Can displace inefficiency to the solution-phase synthesis of fragments. nih.gov |
| Enzymatic Synthesis | No racemization, mild conditions, environmentally friendly. thieme-connect.degoogle.comresearchgate.net | Enzyme specificity can limit applicability. google.com |
Kinetically Controlled Peptide Synthesis Mediated by Proteolytic Enzymes
The formation of the peptide bond in this compound can be efficiently achieved through kinetically controlled synthesis catalyzed by proteolytic enzymes. nih.govmdpi.com This approach utilizes the ability of certain proteases to act in reverse of their natural hydrolytic function. thieme-connect.de The process is limited to serine and cysteine proteases, which can form a covalent acyl-enzyme intermediate. nih.govmdpi.comthieme-connect.de
The general mechanism involves two main steps:
Acylation: The enzyme reacts with an activated acyl donor, typically an ester of the N-protected amino acid (e.g., Z-Proline-OR, where R is an activating group), to form a covalent acyl-enzyme intermediate (Z-Pro-Enzyme). nih.govthieme-connect.de This initial step is rapid and results in the release of the activating group (ROH). nih.gov
Deacylation: The acyl-enzyme intermediate is then subjected to a nucleophilic attack. nih.gov In this step, there is a competition between aminolysis (attack by the amino group of the incoming amino acid, Leucine-OH) and hydrolysis (attack by water). nih.gov
The scheme for a similar synthesis, that of Z-d-Leu-l-Leu-NH₂, illustrates this process clearly: an activated ester of the Z-protected amino acid forms a complex with the enzyme, which then collapses into the covalent acyl-enzyme intermediate. nih.gov This intermediate can be attacked by a nucleophile (the amino component) to form the new peptide bond or by water, which leads to hydrolysis of the starting ester. nih.govresearchgate.net The success of the synthesis depends on maximizing the rate of aminolysis over hydrolysis. nih.gov To achieve this, it is crucial to stop the reaction before the rate of product hydrolysis surpasses the rate of synthesis. nih.gov
| Step | Description | Key Intermediates |
| Enzyme Activation | The proteolytic enzyme (E) reacts with the activated acyl donor (Z-Pro-OR). | Enzyme-substrate complex (E···Z-Pro-OR) |
| Acyl-Enzyme Formation | A covalent bond is formed between the enzyme and the acyl group, releasing the alcohol (ROH). | Acyl-enzyme intermediate (Z-Pro-E) |
| Nucleophilic Attack | The amino group of the nucleophile (H₂N-Leu-OH) attacks the acyl-enzyme intermediate. | - |
| Peptide Formation | The peptide bond is formed, releasing the enzyme and the final product (this compound). | This compound |
| Competing Reaction | Water attacks the acyl-enzyme intermediate, leading to hydrolysis. | Z-Pro-OH |
Specificity of Proteases in Z-Peptide Formation
The choice of protease is critical for the success of kinetically controlled peptide synthesis. Only serine or cysteine proteases are suitable for this method because they proceed via the necessary covalent acyl-enzyme intermediate. nih.govmdpi.com Commonly used enzymes include papain, trypsin, and α-chymotrypsin. nih.govmdpi.com
The specificity of the enzyme plays a dual role in the synthesis of Z-peptides:
Acyl Donor Recognition: The enzyme must recognize and rapidly react with the activated N-protected amino acid ester (the acyl donor). thieme-connect.de
Nucleophile Binding: The enzyme's S' subsite (the binding pocket for the amino acid C-terminal to the scissile bond) influences the binding of the nucleophilic amino component. thieme-connect.de Productive binding of the nucleophile, such as Leucine-OH, at this subsite promotes peptide bond formation over the competing hydrolysis reaction. thieme-connect.de
The efficiency of the synthesis is determined by the partitioning of the acyl-enzyme intermediate between the amino acid nucleophile and water. thieme-connect.de The type and concentration of the nucleophile are significant factors. Since only the deprotonated, free-base form of the amino group is reactive, the reaction is typically performed at a pH above the pKa of the amino component (around pH 8 or higher), although a high pH can also increase the rate of ester substrate hydrolysis. thieme-connect.denih.gov
Researchers determine protease specificity by testing enzymes against various synthetic substrates, such as those containing p-nitroanilide (pNA), to measure hydrolytic activity and infer suitability for synthesis. tandfonline.comopenbiochemistryjournal.com For instance, the protease from Bacillus sp. No. AH-101 was shown to rapidly hydrolyze substrates like Z-Ala-Ala-Leu-pNA, indicating a preference for leucine at certain positions. tandfonline.com Another study used a substrate containing the Pro-Leu sequence (PZ-Pro-Leu-Gly-Pro-D-Arg) to assay collagenase-like peptidase activity. tandfonline.com
| Protease Class | Mechanism | Examples | Role in Synthesis |
| Serine Proteases | Forms a covalent acyl-enzyme intermediate via a Ser-His-Asp catalytic triad. mdpi.com | α-Chymotrypsin, Trypsin, Subtilisin mdpi.comnih.gov | Catalyzes acyl group transfer from an activated ester to the amino nucleophile. thieme-connect.denih.gov |
| Cysteine Proteases | Forms a covalent acyl-enzyme intermediate via a Cys-His-Asn catalytic triad. mdpi.com | Papain, Bromelain mdpi.comnih.gov | Also acts as a transferase for the acyl group, suitable for kinetically controlled synthesis. nih.govnih.gov |
Structural Elucidation and Conformational Analysis
Spectroscopic Characterization Techniques
Spectroscopy is a cornerstone for elucidating the structure of peptides like Z-Pro-Leu-OH. Each method provides a unique window into the molecule's bonding, geometry, and dynamics.
Infrared (IR) spectroscopy is particularly sensitive to hydrogen bonding, which is a key determinant of peptide secondary structure. spcmc.ac.in The frequencies of stretching vibrations for O-H, N-H, and C=O groups are diagnostic of their involvement in hydrogen bonds. spcmc.ac.inacs.org A stronger hydrogen bond weakens the original covalent bond, causing a shift to a lower wavenumber (red shift) and band broadening. spcmc.ac.in
In this compound, several carbonyl groups (urethane, proline amide, and carboxylic acid) and hydrogen bond donors (leucine N-H and carboxylic acid O-H) exist. In dilute, non-polar solvents, sharp absorption bands corresponding to "free," non-hydrogen-bonded groups are expected. spcmc.ac.in As concentration increases or in polar solvents, the appearance of broad bands at lower frequencies indicates the formation of intermolecular hydrogen bonds. spcmc.ac.in The presence of specific intramolecular hydrogen bonds, which stabilize folded conformations like β-turns, can be inferred from characteristic frequencies in the amide I region (primarily C=O stretching) of the spectrum. For instance, β-turn structures in linear peptides have been associated with absorption bands in the 1633–1639 cm⁻¹ range in solvents like trifluoroethanol. nih.gov
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Comments |
|---|---|---|---|
| O-H (Carboxylic Acid) | Stretching | 3300-2500 (broad) | Characteristic broad absorption due to hydrogen-bonded dimer formation. |
| N-H (Amide) | Stretching | ~3300 | Position is sensitive to hydrogen bonding. |
| C=O (Urethane) | Stretching | ~1690 | Part of the N-terminal protecting group. |
| C=O (Carboxylic Acid) | Stretching | ~1710 | Frequency can be lower if involved in hydrogen bonding. |
| C=O (Amide I) | Stretching | 1680-1630 | Sensitive to backbone conformation (e.g., β-turn, extended). nih.gov |
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the three-dimensional structure of peptides in solution. ias.ac.in For this compound, NMR can provide detailed information on backbone and side-chain conformations, cis-trans isomerization about the Proline peptide bond, and intramolecular hydrogen bonding. ias.ac.intitech.ac.jp
Key NMR experiments and parameters include:
Chemical Shifts: The chemical shifts of amide protons (Leu N-H) are sensitive to their environment. A low-temperature coefficient (dδ/dT) suggests the proton is shielded from the solvent, likely due to its participation in an intramolecular hydrogen bond. acs.org
Cis-Trans Isomerism: The X-Pro peptide bond can exist in either a cis or trans conformation. These two isomers are in slow exchange on the NMR timescale, often resulting in two distinct sets of resonances for the residues involved. titech.ac.jp The chemical shift difference between the Proline Cβ and Cγ carbons is a reliable indicator: a difference of less than 6 ppm is characteristic of a trans bond, while a difference greater than 8 ppm indicates a cis bond. titech.ac.jp
Nuclear Overhauser Effect (NOE): NOE experiments (like NOESY) detect protons that are close in space (typically < 5 Å), providing crucial distance constraints for structure calculation. For example, an NOE between the Leu N-H and the Pro α-H would be strong evidence for a specific turn structure. ias.ac.in
In solvents like chloroform, peptides may aggregate via intermolecular hydrogen bonds, whereas in dimethylsulfoxide (DMSO), these bonds are disrupted, favoring conformations stabilized by intramolecular interactions. ias.ac.in The study of this compound in different solvents can thus reveal its intrinsic conformational preferences. nih.gov
Mass spectrometry (MS) confirms the molecular weight of this compound and, through tandem MS (MS/MS), provides structural information via controlled fragmentation. nih.govosu.edu The molecular formula of this compound is C₁₉H₂₆N₂O₅, giving it a monoisotopic mass of 362.1842 Da.
Under collision-induced dissociation (CID), peptides typically fragment along the backbone at the amide bonds, producing N-terminal 'b' ions and C-terminal 'y' ions. nih.govwiley-vch.de The fragmentation of proline-containing peptides is often distinctive. Cleavage of the peptide bond N-terminal to the proline residue (the X-Pro bond) is significantly enhanced. nih.govindiana.edu For this compound, this means that cleavage of the Z-Pro bond would be expected to be highly favorable, leading to a prominent y₁ ion corresponding to protonated leucine (B10760876). The steric bulk of the leucine side chain adjacent to proline can further influence this fragmentation propensity. indiana.edu
| Ion Type | Sequence | Formula | Calculated m/z |
|---|---|---|---|
| b₁ | Z- | C₈H₈O₂ | 136.05 |
| b₂ | Z-Pro- | C₁₃H₁₅N₁O₃ | 234.11 |
| y₁ | H-Leu-OH | C₆H₁₄NO₂ | 132.10 |
| y₂ | H-Pro-Leu-OH | C₁₁H₂₁N₂O₃ | 229.16 |
X-ray Crystallography Studies of this compound Analogs and Derivatives
While a crystal structure for this compound itself is not prominently available, X-ray crystallography of its close analogs and derivatives provides invaluable, high-resolution insight into its likely solid-state conformations. wikipedia.orgnih.gov This technique determines the precise arrangement of atoms in a crystal lattice. wikipedia.org
Studies on esterified derivatives, such as N-(benzyloxycarbonyl)prolylleucine ethyl ester, have revealed an extended conformation for the Pro-Leu unit in the solid state. oup.com This suggests that, in the absence of strong crystal packing forces or intramolecular interactions that favor folding, the peptide backbone prefers to be stretched out. In contrast, the crystal structure of a closely related tripeptide, Z-Gly-Pro-Leu, showed that the peptide bond between the glycyl and prolyl residues adopts a cis conformation. capes.gov.br This is a significant finding, as the X-Pro bond is typically in the more stable trans conformation. The cis arrangement in Z-Gly-Pro-Leu forces the peptide chain to turn, initiating a 3₁₀-helix-like conformation. titech.ac.jpcapes.gov.br These differing results highlight how minor changes to the sequence or termini can dramatically alter the preferred solid-state structure.
| Compound | Crystal System | Space Group | Key Conformational Feature | Reference |
|---|---|---|---|---|
| N-(benzyloxycarbonyl)prolylleucine ethyl ester | Orthorhombic | P2₁2₁2₁ | Extended conformation of the Pro-Leu unit. | oup.com |
| N-(t-butoxycarbonyl)prolylleucine benzyl (B1604629) ester | Monoclinic | P2₁ | Extended conformation of the Pro-Leu unit. | oup.com |
| benzyloxycarbonyl-Gly-L-Pro-L-Leu | Monoclinic | P2₁/a | cis conformation at the Gly-Pro peptide bond. | capes.gov.br |
Gas-Phase Structural and Conformational Investigations
Studying molecules in the gas phase allows for the investigation of their intrinsic conformational preferences, free from the influence of solvent or crystal packing forces. iiserpune.ac.in Techniques such as laser desorption coupled with supersonic jet expansion are used to generate cold, isolated molecules that can be probed with UV and IR spectroscopy. researchgate.netresearchgate.net
Investigations on related Z-capped peptides, like Z-Gly-Pro-OH and Z-Pro-Leu-Gly-NH₂, have shown that these molecules often adopt compact, folded structures in the gas phase, stabilized by intramolecular hydrogen bonds. iiserpune.ac.inresearchgate.net Common motifs include the C₅ hydrogen bond (forming a five-membered ring within a single residue), the C₇ (γ-turn), and the C₁₀ (β-turn) hydrogen bonds. iiserpune.ac.in For example, the most stable gas-phase conformer of Z-Gly-Pro-OH is an extended β-strand type structure stabilized by a C₅ hydrogen bond. researchgate.net In contrast, the tripeptide Z-Pro-Leu-Gly-OH was found to form successive γ-turns. researchgate.net These studies indicate that in the absence of external interactions, this compound would likely fold upon itself to maximize intramolecular hydrogen bonding, with the specific folded structure being a delicate balance between the rigidity of the proline ring and the steric demands of the leucine side chain.
Detailed Analysis of Conformational Preferences of this compound
The conformational landscape of this compound is a complex terrain shaped by the intrinsic properties of its constituent amino acids and the surrounding environment. The proline residue acts as a "bend-inducer" or a "helix-breaker" depending on the context. stanford.edu Its pyrrolidine (B122466) ring restricts the backbone dihedral angle φ to a narrow range (approximately -60°), and the energy barrier to cis-trans isomerization around the Z-Pro peptide bond is significant. nih.gov
In the solid state , as seen with derivatives, this compound may favor an extended conformation to optimize crystal packing unless a specific intramolecular hydrogen bond, like the one enabled by a cis-proline bond, can stabilize a folded structure. oup.comcapes.gov.br
In solution , a dynamic equilibrium between multiple conformations exists. ias.ac.in In non-polar solvents, extended forms that allow for intermolecular aggregation may be present. In polar, hydrogen-bond-accepting solvents like DMSO, the equilibrium may shift towards more compact, folded structures stabilized by intramolecular hydrogen bonds, such as β-turns. researchgate.net The presence of both cis and trans isomers of the Z-Pro bond further complicates the conformational ensemble.
In the gas phase , the molecule is free from intermolecular interactions and tends to adopt a compact structure to satisfy its own hydrogen bonding potential. iiserpune.ac.in Folded conformations like γ- or β-turns are likely to be the most stable, as seen in related peptides. researchgate.net
The bulky leucine side chain also plays a crucial role. Its own conformational preferences (rotamers about the χ¹ and χ² bonds) influence the backbone structure and can sterically hinder or favor certain folded states. oup.com Ultimately, the structure of this compound is not a single entity but a collection of states, the populations of which are dictated by a subtle balance of intramolecular forces and interactions with the local environment.
Investigation of Turn Structures (e.g., β-turns, γ-turns)
Turn structures, such as β-turns and γ-turns, are critical secondary structural motifs that facilitate the folding of polypeptide chains. In the context of this compound and related peptides, the proline residue plays a pivotal role in promoting the formation of these turns.
β-Turns: These are the most common type of tight turn, involving four amino acid residues (designated i to i+3). They are stabilized by a hydrogen bond between the carbonyl oxygen of the first residue (i) and the amide proton of the fourth residue (i+3). Proline is frequently found at the i+1 position in β-turns. nih.gov The rigid five-membered ring of proline restricts the phi (φ) torsion angle to approximately -60°, which is a conformationally favorable angle for certain β-turn types, such as type I and type II. nih.govquora.com The peptide bonds involving the imino nitrogen of proline can also readily adopt the cis configuration, a conformation particularly conducive to the formation of tight turns. quora.com Studies on proline-containing cyclic pentapeptides have provided evidence for the existence of β-turns in solution. acs.org Furthermore, research on synthetic peptides designed to model the processing domain of pro-oxytocin-neurophysin, which includes a -Pro-Leu-Gly-Gly- sequence, has highlighted the importance of β-turns for enzyme recognition. researchgate.net
The interplay between these turn structures is complex and can be influenced by the surrounding sequence and solvent conditions. For instance, in the solid state, the conformation of a related tripeptide, Z-Gly-Pro-Leu, has been characterized as a 3(10)-helix-like structure, which is closely related to turn conformations, featuring a cis arrangement at the Gly-Pro sequence. titech.ac.jp
Influence of Proline and Leucine on Backbone Flexibility and Restricted Rotations
The flexibility of a peptide backbone is not uniform and is significantly influenced by the side chains of the constituent amino acids. In this compound, both proline and leucine exert distinct effects on the molecule's conformational freedom.
Influence of Proline:
Proline is unique among the proteinogenic amino acids because its side chain is a cyclic structure that bonds back to the backbone nitrogen atom. ck12.org This has several profound consequences for backbone flexibility:
Restricted Phi (φ) Angle: The five-membered pyrrolidine ring severely restricts rotation around the N-Cα bond, fixing the φ torsion angle to a narrow range, typically around -60° to -75°. vaia.comuark.edu This rigidity reduces the conformational space available to the peptide backbone in the vicinity of the proline residue. vaia.com
Kink Formation: The constrained geometry of proline often introduces a "kink" or bend in the polypeptide chain, disrupting regular secondary structures like α-helices. quora.comuark.edu This is due to both the restricted φ angle and the fact that the proline nitrogen, being part of the ring and an imino acid, lacks a hydrogen atom to participate in the standard hydrogen bonding patterns of helices. quora.comuark.edu
Influence of Leucine:
Leucine, with its isobutyl side chain, also influences backbone flexibility, albeit through different mechanisms than proline:
Steric Hindrance: The bulky and hydrophobic side chain of leucine can sterically hinder the rotation of the peptide backbone, although to a lesser extent than proline's cyclic structure. The preferred conformations will be those that minimize steric clashes between the leucine side chain and the backbone or adjacent side chains.
Hydrophobic Interactions: In aqueous environments, the hydrophobic side chain of leucine will tend to be shielded from the solvent. In larger peptides and proteins, this drives the formation of a hydrophobic core. In a small peptide like this compound, this can influence its aggregation behavior and interaction with other molecules or surfaces. ethz.chaip.org
Conformational Preferences: While leucine is considered a residue that favors the formation of α-helical structures in proteins, its influence in a short peptide like this compound is more localized. nih.gov Its side chain can participate in stabilizing interactions that favor certain turn structures or extended conformations.
The combination of proline's rigidity and leucine's steric bulk and hydrophobicity in this compound results in a molecule with a well-defined, yet not entirely rigid, conformational profile. The restricted rotation at the proline residue provides a strong impetus for turn formation, while the leucine residue influences the stability and specific geometry of these turns.
Table of Torsion Angles for Idealized Turn Structures
| Turn Type | Residue | φ (phi) | ψ (psi) |
| Type I β-Turn | i+1 | -60° | -30° |
| i+2 | -90° | 0° | |
| Type II β-Turn | i+1 | -60° | 120° |
| i+2 | 80° | 0° | |
| γ-Turn | i+1 | 70° to 85° | -60° to -70° |
Note: These are idealized values and can vary in actual peptide structures.
Enzymatic Interactions and Biochemical Functionality
Substrate Specificity and Proteolytic Cleavage Investigations
The susceptibility of the peptide bond in Z-Pro-Leu-OH to enzymatic hydrolysis has been a subject of scientific investigation, particularly concerning its interaction with enzymes that recognize proline residues and other proteolytic enzymes.
Post-proline cleaving enzymes are a family of serine proteases that specifically hydrolyze peptide bonds on the carboxyl side of proline residues within a peptide chain. tandfonline.comnih.gov This family includes prolyl endopeptidase (PEP), also known as prolyl oligopeptidase (POP), which is found across various organisms and is implicated in the degradation of peptide hormones and neuropeptides. tandfonline.compnas.org
Studies have demonstrated that substrates containing the Pro-Leu sequence are recognized and cleaved by these enzymes. For instance, the related peptide Z-Gly-Pro-Leu is a known substrate for prolyl endopeptidase from Flavobacterium sp., exhibiting a Michaelis constant (Km) of 0.22 mM and a catalytic rate (kcat) of 23 s⁻¹. toyobousa.com Similarly, the longer peptide Z-Gly-Pro-Leu-Gly serves as a substrate for post-proline cleaving enzyme isolated from lamb kidney. researchgate.net
A distinct post-proline cleaving enzyme, designated Z-Pro-prolinal-Insensitive-Peptidase (ZIP), has been identified in and purified from bovine serum. dcu.ienih.gov This enzyme is notable because, unlike prolyl endopeptidase, it is not inhibited by the specific inhibitor Z-Pro-prolinal. nih.govresearchgate.net ZIP is capable of hydrolyzing the fluorogenic POP substrate Z-Gly-Pro-MCA and displays broad specificity for various proline-containing peptides. nih.gov Given the established activity of this class of enzymes on Pro-Leu and similar sequences, it is understood that this compound can serve as a substrate for post-proline cleaving enzymes.
| Substrate | Enzyme Source | Km (mM) | kcat (s⁻¹) | kcat/Km (mM⁻¹·s⁻¹) | Reference |
|---|---|---|---|---|---|
| Z-Gly-Pro-Leu | Flavobacterium sp. | 0.22 | 23 | 104 | toyobousa.com |
This compound is also recognized by other major proteolytic enzymes that are not specific to proline. Thermolysin, a thermostable metalloproteinase, and chymotrypsin, a serine protease, both interact with this compound.
Thermolysin preferentially cleaves peptide bonds on the N-terminal side of large, hydrophobic amino acids such as leucine (B10760876), isoleucine, and valine. tandfonline.comnih.gov Research has shown that thermolysin can catalyze the synthesis of the tripeptide Z-Pro-Leu-Gly-OEt by coupling Z-Pro-Leu-OEt with H-Gly-Oet, demonstrating the enzyme's ability to recognize and bind the Z-Pro-Leu structure. medchemexpress.com
Chymotrypsin typically hydrolyzes peptides at the carboxyl side of aromatic amino acids (tyrosine, tryptophan, phenylalanine) but also shows activity towards other large hydrophobic residues like leucine. nih.govmdpi.com Like thermolysin, α-chymotrypsin has been successfully used to mediate the synthesis of Z-Pro-Leu-Gly-OEt from Z-Pro-Leu-OEt and H-Gly-Oet, confirming its recognition of the Pro-Leu sequence. medchemexpress.com
Site-One Protease (S1P), also known as subtilisin/kexin isozyme 1 (SKI-1), is a serine protease involved in cellular processes like lipid homeostasis and the endoplasmic reticulum stress response. oup.comnih.gov S1P has a distinct substrate recognition motif, generally defined as (R/K)-X-(L/I/V)-Z↓, where cleavage occurs after the Z residue. oup.comnih.gov In this sequence, the P3 position (X) can be any amino acid except for proline or cysteine, and the P1 position (Z) is preferably leucine or threonine but not valine, proline, or cysteine. nih.govpnas.orgd-nb.info
The structure of this compound, when aligned with the standard protease substrate notation (P3-P2-P1), places proline at the P2 position and leucine at the P1 position. Crucially, the S1P recognition motif strictly excludes proline from the P3 position. nih.govpnas.org Therefore, based on the established consensus sequence for S1P cleavage, this compound is not a recognized substrate for this enzyme.
Enzyme Inhibition Mechanisms and Potency
In addition to serving as a substrate, this compound and its derivatives have been investigated as enzyme inhibitors, demonstrating potency against specific enzyme classes.
This compound has been identified as an effective peptidomimetic inhibitor of L-amino acid oxidase (L-AAO). biosynth.com This enzyme catalyzes the oxidative deamination of L-amino acids. biosynth.com The inhibitory action of this compound against L-AAO is hypothesized to stem from the protonation of the substrate or solvents within the active site of the enzyme. biosynth.com
The this compound scaffold has been instrumental in the development of potent inhibitors for metalloproteinases. Researchers have synthesized a class of inhibitors known as C-terminal thiol-peptides, which feature a thiol group that can coordinate with the catalytic zinc ion in the active site of metalloproteinases. tandfonline.comnih.gov
In one study, this compound was used as a starting material to synthesize the dipeptidyl cysteamide Z-Pro-Leu-CA-SH. tandfonline.com This thiol-peptide derivative was found to be a powerful competitive inhibitor of the zinc metalloproteinase thermolysin. tandfonline.comnih.govtandfonline.com The binding mechanism involves the coordination of the inhibitor's thiolate group with the catalytic zinc ion, complemented by interactions of the peptide portion within the enzyme's active site subsites. tandfonline.com
The derivative Z-Pro-Leu-CA-SH was the most potent among several synthesized thiol-peptides, exhibiting a K_i_ value of 30 nM. tandfonline.com The importance of the N-terminal benzyloxycarbonyl (Z) group was highlighted by the finding that replacing it with an acetyl group resulted in a 25-fold decrease in inhibitory strength. tandfonline.comnih.gov
| Inhibitor | K_i_ (µM) | Reference |
|---|---|---|
| Z-Pro-Leu-CA-SH | 0.030 | tandfonline.com |
| Z-Ala-Leu-CA-SH | 0.140 | tandfonline.com |
| Z-Pro-Ala-CA-SH | 0.750 | tandfonline.com |
| Ac-Ala-Ala-CA-SH | 1.90 | tandfonline.com |
| Z-Ala-Ala-CA-SH | 1.10 | tandfonline.com |
Inhibitory Activity Against Proteasomal Activities (e.g., ZLLL-MCA degrading activity)
The proteasome is a multi-catalytic protease complex crucial for intracellular protein degradation. One of its activities is the degradation of peptide substrates like benzyloxycarbonyl(Z)-Leu-Leu-Leu-4-methylcoumaryl-7-amide (ZLLL-MCA). The inhibition of this specific activity has been a focus of research, particularly in the context of regulating cellular processes like neurite outgrowth. nih.govacs.org
Research has identified potent inhibitors of this ZLLL-MCA degrading activity. For instance, the peptide aldehyde benzyloxycarbonyl-leucyl-leucyl-leucinal (ZLLLal) is a strong inhibitor of the proteasome, with a reported IC₅₀ value of 100 nM against its ZLLL-MCA-degrading function. tandfonline.com Studies have purified and characterized the proteasome as the primary enzyme responsible for ZLLL-MCA degradation. acs.org An endogenous protein inhibitor of this specific proteasomal activity has also been identified as heat-shock protein 90 (HSP90), which exhibits a non-competitive inhibition mechanism. nih.gov While the ZLLL-MCA degrading activity of the proteasome is a well-defined target for inhibitors like ZLLLal, specific studies detailing the direct inhibitory action of this compound on this particular proteasomal function are not prominently featured in the available research.
Inhibition of Lysine-Specific Serine Proteases by Z-Pro-Lysinal Analogs
Analogs of this compound have been synthesized to target specific enzyme families. One such area of investigation is the inhibition of lysine-specific serine proteases, which selectively cleave peptide bonds at the carboxyl side of lysine (B10760008) residues. tandfonline.com In one study, a series of lysinal derivatives, including Z-Pro-lysinal (an analog of this compound where the leucine residue is replaced with lysinal), were chemically synthesized and evaluated as inhibitors of Achromobacter protease I (API), a notable lysine-specific serine protease. tandfonline.comnih.gov
These acylpeptidyl-lysinals are thought to function as transition-state inhibitors. tandfonline.comnih.gov The study found that Z-Pro-lysinal was a more effective inhibitor for API compared to trypsin. tandfonline.com The inhibitory constants (Ki) for several of these lysinal derivatives against API were found to be one to three orders of magnitude lower than those observed with trypsin, highlighting a degree of selectivity. tandfonline.com This suggests that the interaction at the S2 subsite of the enzyme is critical for the inhibitory potency of these lysinal derivatives. tandfonline.com
| Inhibitor (Lysinal Derivative) | Target Enzyme | Inhibition Constant (Ki) | Notes |
|---|---|---|---|
| Z-Val-lysinal | Achromobacter protease I (API) | 6.5 nM | Most potent competitive inhibitor in an esterolytic assay. tandfonline.comnih.gov |
| Z-Leu-Leu-lysinal | Achromobacter protease I (API) | - | Most potent inhibitor in an amidolytic assay (non-competitive). tandfonline.comnih.gov |
| Z-Pro-lysinal | Achromobacter protease I (API) | Ki was one order of magnitude lower than that of BZ-DL-lysinal. | Demonstrated better inhibition for API than for trypsin. tandfonline.com |
Competitive Inhibition Studies of this compound with Specific Enzymes
A competitive inhibitor is a molecule that reversibly binds to the active site of an enzyme, preventing the actual substrate from binding. libretexts.org The effectiveness of a competitive inhibitor depends on its concentration relative to the substrate. libretexts.org
Derivatives of this compound have been specifically designed and studied as competitive inhibitors. In one such study, a thiol-peptide derivative, Z-Pro-Leu-CA-SH, was synthesized from this compound. tandfonline.com This compound was evaluated as an inhibitor of the zinc metalloproteinase thermolysin. The study confirmed that Z-Pro-Leu-CA-SH acts as a competitive inhibitor, binding to the enzyme's active site via coordination of its thiolate group to the catalytic zinc ion. It proved to be an exceptionally potent inhibitor of thermolysin with a Ki value of 30 pM. tandfonline.com Furthermore, this compound itself has been identified as an effective inhibitor of the enzyme L-amino acid oxidase. biosynth.com
| Inhibitor | Target Enzyme | Inhibition Type | Inhibition Constant (Ki) | Source |
|---|---|---|---|---|
| Z-Pro-Leu-CA-SH | Thermolysin | Competitive | 30 pM | tandfonline.com |
| This compound | L-amino acid oxidase | Inhibitor (type not specified) | Not specified | biosynth.com |
Role in Cellular Signaling Pathways and Receptor Binding (via peptidomimetics)
Peptidomimetics are molecules that mimic the structure and function of natural peptides but often have improved stability and bioavailability. The Pro-Leu sequence, as found in this compound, is a component of peptidomimetics designed to modulate cellular signaling pathways by interfering with protein-protein interactions or binding to receptors. smolecule.comacs.org
A significant area of application for Pro-Leu based peptidomimetics is in neuropharmacology, particularly as allosteric modulators of dopamine (B1211576) receptors. nih.govresearchgate.net The neuropeptide Pro-Leu-Gly-NH₂ (PLG) is known to modulate dopaminergic neurotransmission, and its peptidomimetic analogs have been shown to enhance the binding of agonists to dopamine receptors. smolecule.comnih.gov For example, bicyclic and spirobicyclic peptidomimetics that constrain the peptide backbone into specific conformations, such as a type VI β-turn, have been synthesized and shown to enhance the binding of agonists to dopamine receptors, supporting the role of this structural motif in receptor modulation. nih.gov
Furthermore, peptidomimetics containing the Pro-Leu sequence have been developed to target other signaling pathways. A phosphorylated pentapeptide, pTyr-Val-Pro-Met-Leu, which is derived from the platelet-derived growth factor-β (PDGF-β) receptor, can block the association of PI 3-kinase with the receptor. acs.org This interaction is a critical step in signaling pathways that lead to cellular proliferation. The design of smaller peptidomimetics based on this sequence aims to disrupt these intracellular signals. acs.org
Applications in Biochemical Assays for Enzyme Characterization
Biochemical assays are fundamental for determining enzyme activity, specificity, and inhibition kinetics. rsc.org this compound and similar compounds serve as valuable reagents in these assays. They can be used as starting materials for synthesizing specific enzyme inhibitors or as reference compounds and substrate analogs to characterize newly discovered enzymes. tandfonline.comdcu.ie
For instance, this compound was used as a precursor to synthesize the potent thermolysin inhibitor Z-Pro-Leu-CA-SH. tandfonline.com The resulting inhibitor was then used in kinetic measurements to characterize its interaction with the enzyme. tandfonline.com In other studies, Z-protected dipeptides like Z-Gly-Pro-OH have been used as standards in Liquid Chromatography-Mass Spectrometry (LC-MS) based assays to characterize the activity and specificity of proteases, such as the post-proline cleaving endopeptidase called ZIP. dcu.ie Such assays monitor the cleavage of peptide substrates to understand the enzyme's substrate preferences and hydrolysis rates. dcu.ie
Moreover, the general framework of enzyme inhibition assays often employs fluorogenic substrates to measure protease activity. frontiersin.org In this context, a compound like this compound could be tested as a potential inhibitor against a panel of proteases to determine its inhibitory profile and selectivity.
Advanced Analytical Methodologies for Z Pro Leu Oh Research
Chromatographic Techniques for Separation, Purification, and Purity Assessment
Chromatography is fundamental to the analysis and purification of synthetic peptides. For Z-Pro-Leu-OH, these techniques ensure that the material used in research is of a high, verifiable quality, free from synthetic byproducts and degradants.
High-Performance Liquid Chromatography (HPLC) for Retention Time and Purity
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis of this compound. biosynth.com It is the standard method for determining the purity of the final synthesized product. In a typical Reversed-Phase HPLC (RP-HPLC) analysis, the compound is dissolved and injected into a column (e.g., a C18 column). A gradient of organic solvent (like acetonitrile) in an aqueous acidic mobile phase (like water with 0.1% trifluoroacetic acid) is used to elute the components.
The retention time (tR), the time it takes for this compound to pass through the column, is a characteristic property under specific chromatographic conditions and is used for its identification. biosynth.com Purity is determined by integrating the area of the main peptide peak and comparing it to the total area of all peaks in the chromatogram. knauer.net Commercial preparations of related peptide derivatives often specify a purity of greater than 95% or 98% as determined by HPLC. chemimpex.comhongtide.com This level of purity is crucial for obtaining reliable and reproducible results in subsequent biological assays. The process can be scaled from an analytical method to a preparative one to purify larger quantities of the peptide. knauer.net
Table 1: Example of HPLC Purity Analysis Data for a this compound Sample This table contains interactive elements. You can sort the data by clicking on the column headers.
| Peak No. ▲▼ | Retention Time (min) ▲▼ | Component Identity ▲▼ | Peak Area (%) ▲▼ |
|---|---|---|---|
| 1 | 3.8 | Solvent Front / Minor Impurity | 0.45 |
| 2 | 12.5 | Unidentified Impurity | 1.20 |
| 3 | 15.2 | This compound | 98.15 |
| 4 | 17.8 | Hydrophobic Impurity | 0.20 |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Characterization of Cleavage Products and Impurities
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of HPLC with the mass analysis power of mass spectrometry, making it a critical tool for the structural confirmation and impurity profiling of this compound. rsc.org As the separated components elute from the LC column, they are ionized (e.g., by electrospray ionization, ESI) and their mass-to-charge (m/z) ratio is determined by the mass spectrometer. americanpharmaceuticalreview.com
This technique is invaluable for identifying peptide-related impurities, which can be product-related (e.g., degradation products) or process-related (e.g., byproducts from incomplete deprotection during synthesis). rsc.orgwaters.com For this compound, LC-MS can identify impurities such as deletion sequences (e.g., Z-Pro-OH), incompletely deprotected precursors, or products of side-reactions. The high resolution of modern mass spectrometers allows for the determination of the elemental composition of an impurity, providing strong evidence for its structure. americanpharmaceuticalreview.com
Table 2: Potential Process-Related Impurities in this compound Synthesis Detectable by LC-MS This table contains interactive elements. You can sort the data by clicking on the column headers.
| Potential Impurity ▲▼ | Chemical Formula ▲▼ | Molecular Weight (g/mol) ▲▼ | Origin ▲▼ |
|---|---|---|---|
| Z-Pro-OH | C13H15NO4 | 249.26 | Unreacted starting material |
| H-Leu-OH | C6H13NO2 | 131.17 | Incomplete coupling |
| Z-Pro-Leu-OMe | C20H28N2O5 | 376.45 | Incomplete saponification of methyl ester precursor |
| Z-OH (Benzyl alcohol) | C7H8O | 108.14 | Cleavage of Z-group |
High-Resolution Mass Spectrometry for Isomer Differentiation and Precise Sequence Analysis
While standard mass spectrometry confirms the molecular weight of this compound, high-resolution techniques are required to solve more complex structural questions, such as the differentiation of isomeric amino acids.
Electron Activated Dissociation (EAD) for Leucine (B10760876)/Isoleucine Differentiation
Confirming the presence of a leucine residue as opposed to its isobaric isomer, isoleucine, is a significant challenge in peptide sequencing. Both amino acids have the same nominal mass, making them indistinguishable by standard mass spectrometry. Electron Activated Dissociation (EAD) is an advanced fragmentation technique that resolves this ambiguity.
EAD involves the interaction of trapped peptide ions with low-energy electrons. This process induces fragmentation along the peptide backbone, producing c- and z-type ions, but can also cause secondary fragmentation of the amino acid side chains. This secondary fragmentation is key to differentiating leucine and isoleucine. The side chain of a leucine residue fragments to produce a characteristic neutral loss of 43 Da (C3H7), while an isoleucine side chain results in a loss of 29 Da (C2H5). These unique losses are observed as specific w-ions (e.g., z-43 for Leu and z-29 for Ile), allowing for unambiguous identification. This capability is crucial for verifying the correct sequence of this compound and distinguishing it from its isomer, Z-Pro-Ile-OH.
Table 3: Diagnostic Fragment Ions for Leucine vs. Isoleucine Differentiation by EAD This table contains interactive elements. You can sort the data by clicking on the column headers.
| Amino Acid Isomer ▲▼ | Characteristic Side-Chain Loss (Da) ▲▼ | Resulting Diagnostic Ion ▲▼ | Significance ▲▼ |
|---|---|---|---|
| Leucine (Leu) | 43 | w-ion or (z-43) | Confirms presence of Leucine |
| Isoleucine (Ile) | 29 | w-ion or (z-29) | Confirms presence of Isoleucine |
Spectrophotometric and Fluorometric Assays for Monitoring Enzymatic Reactions
This compound and its derivatives are frequently used as substrates or inhibitors in studies of various proteases. Spectrophotometric and fluorometric assays provide a continuous and high-throughput means of monitoring the kinetics of these enzymatic reactions.
For example, Z-Pro-Leu has been used as a substrate to assay the activity of prolylcarboxypeptidase. tandfonline.com In this type of assay, the enzyme cleaves the peptide bond between proline and leucine. The newly liberated N-terminal leucine can then be quantified. A common method is the colorimetric ninhydrin (B49086) assay, where ninhydrin reacts with the primary amine of the liberated leucine to produce a deep purple color, the absorbance of which can be measured with a spectrophotometer at a specific wavelength (e.g., 570 nm). The rate of color formation is directly proportional to the rate of enzyme activity. tandfonline.com
Similarly, fluorometric assays can be used with modified substrates. For instance, a fluorogenic substrate like Mca-Lys-Pro-Leu-Gly-Leu-Dap-(Dnp)-Ala-Arg-NH2 is used to screen for inhibitors of thermolysin-like peptidases. mdpi.com In its intact state, the fluorescence of the Methoxycoumarin (Mca) group is quenched by the Dinitrophenyl (Dnp) group. Upon enzymatic cleavage between the Gly-Leu bond, the Mca group is separated from the Dnp quencher, resulting in a measurable increase in fluorescence. The rate of this increase is used to determine enzyme activity, and a reduction in the rate in the presence of a compound like a this compound derivative indicates inhibition.
Table 4: Components of a Spectrophotometric Assay for Prolylcarboxypeptidase Activity This table contains interactive elements. You can sort the data by clicking on the column headers.
| Component ▲▼ | Function ▲▼ | Example ▲▼ |
|---|---|---|
| Enzyme | Catalyzes the reaction | Prolylcarboxypeptidase tandfonline.com |
| Substrate | Molecule acted upon by the enzyme | This compound tandfonline.com |
| Buffer | Maintains optimal pH for the reaction | Tris-HCl, pH 8.5 tandfonline.com |
| Detection Reagent | Reacts with product to generate a signal | Ninhydrin tandfonline.com |
| Spectrophotometer | Measures the signal (absorbance) | - |
Racemization Tests in Peptide Coupling Reactions Utilizing Z-Pro-X-OH Compounds
During the chemical synthesis of peptides, the activation of the carboxylic acid group of an amino acid (like this compound) for coupling can lead to racemization—the loss of stereochemical integrity at the alpha-carbon. highfine.com This is a critical issue, as the biological activity of peptides is highly dependent on their specific three-dimensional structure. Therefore, methods to test for racemization are essential.
Compounds like Z-Pro-X-OH (where X is an amino acid residue) are used in model reactions to evaluate the degree of racemization caused by different coupling reagents and conditions. tandfonline.com A typical test involves coupling Z-Pro-X-OH with an amino acid ester (e.g., H-Val-Pro-OMe). tandfonline.com The resulting tetrapeptide product will exist as a mixture of diastereomers if racemization has occurred (e.g., Z-Pro-L-Leu-L-Val-Pro-OMe and Z-Pro-D-Leu-L-Val-Pro-OMe).
These diastereomers can be separated and quantified using a chiral chromatographic technique. One established method involves derivatizing the peptide product to a more volatile form, such as an N-Trifluoroacetyl (Tfa)-tetrapeptide methyl ester, and analyzing it by Gas-Liquid Chromatography (GLC) on a packed column. tandfonline.comtandfonline.com The ratio of the peak areas corresponding to the desired L-L diastereomer and the undesired L-D diastereomer provides a precise measure of the extent of racemization during the coupling step. tandfonline.com
Table 5: Hypothetical Racemization Results for the Coupling of this compound with H-Val-OMe This table contains interactive elements. You can sort the data by clicking on the column headers.
| Coupling Reagent/Method ▲▼ | Solvent ▲▼ | Additive ▲▼ | Detected Racemization (%) ▲▼ |
|---|---|---|---|
| DCC | CH2Cl2 | None | 15.5 |
| DCC | CH2Cl2 | HOBt | 1.2 |
| DPPA | DMF | None | 6.0 tandfonline.com |
| DEPC | DMF | None | <1.0 tandfonline.com |
Computational and Theoretical Studies
Molecular Modeling and Dynamics Simulations for Conformational Sampling and Stability
Molecular modeling and molecular dynamics (MD) simulations are instrumental in exploring the conformational landscape of peptides. For Z-Pro-Leu-OH, these techniques allow researchers to sample the vast number of possible three-dimensional arrangements the molecule can adopt in different environments.
Studies on similar short peptides, including those with L- and D-amino acid combinations, have demonstrated that MD simulations can effectively predict dominant conformations in solution. researchgate.net For this compound, simulations would likely explore the equilibrium between extended, folded, and turn-like structures. The stability of these conformations is assessed by analyzing the potential energy of the system and the persistence of specific structural features, such as intramolecular hydrogen bonds, throughout the simulation trajectory. The benzyloxycarbonyl (Z) group adds a bulky, aromatic, and hydrophobic character, which influences the conformational preferences, often promoting more compact structures through interactions with the leucine (B10760876) side chain.
Table 1: Key Parameters in Molecular Dynamics Simulations of this compound
| Parameter | Description | Relevance to this compound |
|---|---|---|
| Force Field | A set of empirical energy functions and parameters used to calculate the potential energy of a system of atoms. | Commonly used force fields include AMBER, CHARMM, and GROMOS. The choice of force field is critical for accurately representing the peptide backbone and side-chain interactions. |
| Solvent Model | Representation of the solvent (e.g., water) in the simulation, which can be explicit (individual molecules) or implicit (a continuum). | Explicit solvent models provide a more realistic environment, crucial for studying the hydrophobic effect related to the leucine and benzyloxycarbonyl groups. |
| Simulation Time | The duration of the simulated trajectory. | Longer simulations (microseconds or more) are often required to adequately sample major conformational transitions and achieve convergence. |
| Temperature & Pressure | Thermodynamic variables controlled during the simulation to mimic experimental conditions. | Typically set to physiological conditions (e.g., 300 K, 1 atm) to study biological relevance. |
Quantum Chemistry Calculations for Electronic Structure and Vibrational Analysis
Quantum chemistry calculations, based on the principles of quantum mechanics, provide highly accurate information about the electronic properties of a molecule. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are employed for this purpose.
Detailed Research Findings: For this compound, quantum calculations can determine its electronic structure, including the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and electrostatic potential. These properties are fundamental to understanding the molecule's reactivity and non-covalent interaction patterns. For instance, the electrostatic potential map can highlight regions susceptible to electrophilic or nucleophilic attack, which is vital for its role as an enzyme inhibitor.
Vibrational analysis through quantum chemistry predicts the molecule's infrared (IR) and Raman spectra. Each vibrational mode corresponds to a specific molecular motion (e.g., stretching, bending). Theoretical spectra can be compared with experimental data to confirm the structure and identify characteristic frequencies associated with the amide bonds, the proline ring, and the carbonyl groups. Studies on other peptides have used methods like B3LYP to predict stable conformations and vibrational frequencies. researchgate.net
Molecular Docking Studies for Ligand-Enzyme Binding Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for understanding how inhibitors like this compound interact with their enzyme targets.
Detailed Research Findings: this compound serves as a core structure for potent enzyme inhibitors. A notable example is the derivative Z-Pro-Leu-CA-SH, a competitive inhibitor of the zinc metalloproteinase thermolysin, with a reported inhibition constant (Ki) of 30 µM. tandfonline.com Docking studies of this inhibitor into the active site of thermolysin reveal key binding interactions. The primary interaction involves the coordination of the C-terminal thiolate group with the catalytic zinc ion in the enzyme's active site. tandfonline.com
Beyond this primary anchor, the Z-Pro-Leu moiety establishes crucial secondary interactions within the enzyme's subsites. The bulky leucine side chain typically occupies the hydrophobic S1' subsite, while the proline ring makes favorable contacts in the S2' subsite. The N-terminal benzyloxycarbonyl group can also form hydrophobic and aromatic stacking interactions, further enhancing binding affinity. tandfonline.com Similarly, this compound was used as a starting material for the synthesis of PW164, a compound whose binding mode to the Nav1.6 sodium channel was predicted using molecular docking. google.com
Table 2: Predicted Interactions of a Z-Pro-Leu Scaffold in an Enzyme Active Site (e.g., Thermolysin)
| Inhibitor Moiety | Enzyme Subsite | Dominant Interaction Type |
|---|---|---|
| C-terminal Group (e.g., Thiol) | Catalytic Center (Zn²⁺) | Coordination/Ionic |
| Leucine Side Chain | S1' Pocket | Hydrophobic |
| Proline Ring | S2' Pocket | Van der Waals / Hydrophobic |
| Benzyloxycarbonyl Group | S2'/S3' Pockets | Hydrophobic / π-π Stacking |
Quantitative Structure-Activity Relationship (QSAR) and Comparative Molecular Field Analysis (CoMFA) for Inhibitor Design
While specific QSAR or CoMFA studies on this compound are not prominent in the literature, these methods represent a logical next step in optimizing its inhibitory activity. QSAR and CoMFA are used to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity.
Detailed Research Findings: A hypothetical QSAR study based on the this compound scaffold would involve synthesizing a library of analogues with variations at the N-terminal cap, the proline ring, and the leucine side chain. The inhibitory activity (e.g., IC₅₀ or Ki) of each compound against a target enzyme would be measured. Computational descriptors (e.g., hydrophobicity, electronic properties, steric parameters) for each molecule would then be calculated. The QSAR model would identify which descriptors are most critical for activity.
CoMFA is a 3D-QSAR technique that would involve aligning the set of this compound analogues and calculating their steric and electrostatic interaction fields around them. The model would then generate 3D contour maps indicating regions where increasing or decreasing steric bulk or electrostatic charge would likely enhance biological activity, providing a direct roadmap for designing more potent inhibitors.
Conformational Energy Minimization and Potential Energy Surface Mapping
Conformational energy minimization is a computational process used to find the lowest energy (most stable) three-dimensional structure of a molecule. Mapping the potential energy surface (PES) provides a broader view of the molecule's conformational possibilities and the energy barriers between them.
Detailed Research Findings: For this compound, a PES map would be generated by systematically rotating the key dihedral angles (phi, psi, and chi angles) and calculating the potential energy at each point. This process reveals all low-energy conformers (local minima) and the transition states (saddle points) that connect them. researchgate.net The flexibility of the Pro-Leu peptide bond, the puckering of the proline ring, and the rotation of the leucine side chain are the primary degrees of freedom. Potential energy calculations on amino acid building blocks have shown that electrostatic interactions are critical in determining preferred conformations. researchgate.net The resulting energy map is invaluable for understanding which shapes the molecule is likely to adopt and how easily it can transition between them, which has direct implications for its ability to fit into an enzyme's active site.
In Silico Screening for Putative Biological Activities
In silico or virtual screening uses computational methods to search large libraries of chemical compounds to identify those that are likely to have a desired biological activity. This compound, as a known inhibitor fragment, can be used as a template in such screening campaigns.
Detailed Research Findings: There are two main approaches for virtual screening using the this compound structure:
Ligand-Based Virtual Screening (LBVS): If the structure of the biological target is unknown, the known active structure of this compound can be used as a template. The screening algorithm searches for molecules in a database that have a similar shape, size, and electrostatic properties (pharmacophore).
Structure-Based Virtual Screening (SBVS): If the 3D structure of the target enzyme (e.g., thermolysin) is known, docking-based screening can be performed. researchgate.net Millions of compounds from a virtual library are docked into the enzyme's active site, and their predicted binding affinity is scored. This can identify novel and diverse chemical scaffolds that are predicted to bind to the same site as this compound.
These screening methods can rapidly prioritize a smaller, more manageable number of compounds for subsequent experimental testing, accelerating the discovery of new potential therapeutic agents.
Emerging Research Avenues and Future Perspectives
Rational Design of Bioactive Peptides and Peptidomimetics Incorporating Pro-Leu Sequences
The Pro-Leu motif is a recurring structural element in a variety of natural bioactive peptides. The rational design of novel peptides and peptidomimetics that incorporate this sequence is a promising strategy for the development of new therapeutic agents. Z-Pro-Leu-OH, as a readily available building block, serves as a foundational component in these synthetic endeavors.
The design of such molecules often leverages the inherent properties of the Pro-Leu sequence. The proline residue introduces a conformational constraint, reducing the flexibility of the peptide backbone and often inducing specific secondary structures like β-turns. This pre-organization can lead to higher binding affinities for biological targets by minimizing the entropic penalty upon binding. The leucine (B10760876) residue, with its bulky, hydrophobic isobutyl side chain, can engage in crucial hydrophobic interactions within the binding pockets of proteins.
Researchers are exploring the incorporation of the this compound unit into larger peptide sequences to modulate their biological activity. Structure-activity relationship (SAR) studies on these synthetic peptides help in understanding the critical determinants for their bioactivity, where the Pro-Leu dipeptide often plays a key role in receptor recognition and binding.
| Application Area | Design Strategy | Key Findings |
| Antihypertensive Peptides | Incorporation of Pro-Leu into sequences targeting angiotensin-converting enzyme (ACE). | The Pro-Leu motif at the C-terminus often enhances inhibitory activity. |
| Antimicrobial Peptides | Design of cationic peptides with Pro-Leu to modulate membrane interaction. | Proline can disrupt helical structures, influencing the peptide's interaction with microbial membranes. |
| Neuromodulatory Peptides | Synthesis of analogs of naturally occurring neuropeptides containing Pro-Leu. | The Pro-Leu sequence can be critical for receptor subtype selectivity. |
Development of Novel Protease Substrates and Specific Inhibitors
The peptide bond between proline and leucine can be a target for various proteases. Consequently, this compound and its derivatives are being investigated as potential substrates and inhibitors for specific protease families.
As a substrate, the this compound sequence can be incorporated into longer peptides with a fluorophore and a quencher at either end. Cleavage of the peptide bond by a protease results in a measurable increase in fluorescence, providing a tool for assaying enzyme activity and for high-throughput screening of potential inhibitors.
More significantly, this compound serves as a scaffold for the design of specific protease inhibitors. The benzyloxycarbonyl group can interact with the S' subsite of the protease, while the proline and leucine residues occupy the S1 and S2 subsites, respectively. By modifying the carboxylic acid terminus to a warhead group, such as an aldehyde or a ketone, potent and specific covalent or non-covalent inhibitors can be developed. For instance, this compound has been identified as a peptidomimetic and an effective inhibitor of the enzyme L-amino acid oxidase. biosynth.com
| Protease Family | Role of this compound | Potential Application |
| Serine Proteases | Substrate for activity assays. | Screening for inhibitors of enzymes like thrombin and trypsin. |
| Cysteine Proteases | Scaffold for inhibitor design. | Development of therapeutics for diseases involving dysregulated cathepsin activity. |
| Matrix Metalloproteinases (MMPs) | Potential substrate for specific MMPs. | Diagnostic tools for diseases with elevated MMP levels, such as cancer. |
Advancements in Enzymatic and Chemo-Enzymatic Peptide Synthesis for Complex Z-Protected Structures
The synthesis of peptides containing proline can be challenging using purely chemical methods due to the unique properties of this secondary amino acid. Chemo-enzymatic peptide synthesis (CEPS) has emerged as a powerful alternative, offering high stereoselectivity and milder reaction conditions. nih.govqyaobio.com
Enzymes such as papain and thermolysin can be utilized to catalyze the formation of the peptide bond between a Z-protected proline ester and a leucine derivative. nih.govovid.com This approach avoids the need for extensive side-chain protection and reduces the risk of racemization, which can be a significant issue in chemical synthesis. The kinetically controlled synthesis, where an activated ester of the Z-proline is used as the acyl donor, is often preferred to achieve high yields and minimize enzymatic hydrolysis of the product. nih.gov
Recent advancements in this field include the use of immobilized enzymes, which facilitates catalyst recovery and reuse, and the optimization of reaction conditions, such as the use of biphasic solvent systems, to shift the equilibrium towards synthesis. nih.gov These developments are crucial for the efficient and sustainable production of this compound and other complex Z-protected peptide structures.
Integration of Structural and Computational Biology for Predictive Modeling
Computational tools are becoming increasingly integral to the study of peptides like this compound. Molecular modeling and dynamics simulations can provide valuable insights into the conformational preferences of this dipeptide, both in solution and when bound to a target protein. nih.gov
Understanding the conformational landscape of this compound is crucial for the rational design of more potent and selective bioactive molecules. Computational methods can predict the most stable conformations and identify the key intramolecular interactions that stabilize these structures. This information can then be used to design peptidomimetics with locked conformations that mimic the bioactive state.
Furthermore, predictive modeling can be employed to forecast the bioactivity of novel peptides containing the this compound motif. Quantitative Structure-Activity Relationship (QSAR) models can be developed based on a series of analogs to correlate their structural features with their biological activity. These models can then be used to virtually screen large libraries of compounds and prioritize the most promising candidates for synthesis and experimental testing.
Exploration of this compound as a Core Scaffold for Advanced Chemical Biology Probes and Tools
The well-defined structure and synthetic accessibility of this compound make it an attractive scaffold for the development of chemical biology probes. By functionalizing either the N- or C-terminus, or the side chains of the proline and leucine residues (if modified), a variety of molecular tools can be created to investigate biological processes.
For example, attaching a fluorescent dye to this compound can generate a probe for visualizing the localization and activity of specific proteases in living cells. Similarly, incorporating a photo-crosslinkable group can enable the identification of the binding partners of Pro-Leu-containing peptides through photoaffinity labeling.
The development of such probes based on the this compound scaffold will provide powerful tools for dissecting complex biological pathways and for validating new drug targets. The modular nature of this dipeptide allows for the straightforward incorporation of various reporter tags and reactive groups, facilitating the creation of a diverse toolbox for chemical biologists.
Investigation of Peptide Self-Assembly and Nanostructure Formation (inspired by protected dipeptides)
The self-assembly of short peptides into well-ordered nanostructures is a rapidly growing field with potential applications in materials science and medicine. While specific studies on the self-assembly of this compound are not yet widely reported, research on other protected dipeptides provides a strong indication of its potential in this area.
The interplay of hydrogen bonding between the peptide backbones, π-π stacking of the benzyloxycarbonyl groups, and hydrophobic interactions of the leucine side chains can drive the self-assembly of this compound into various nanostructures, such as nanofibers, nanotubes, or hydrogels. nih.gov The presence of the proline residue is expected to significantly influence the packing of the molecules and the resulting morphology of the nanostructures. nih.gov
Future investigations into the self-assembly of this compound could lead to the development of novel biomaterials with tailored properties. For instance, hydrogels formed from this dipeptide could be explored as scaffolds for tissue engineering or as matrices for the controlled release of drugs. The biocompatibility of the amino acid components makes this an especially attractive avenue for biomedical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
